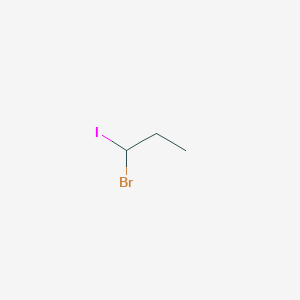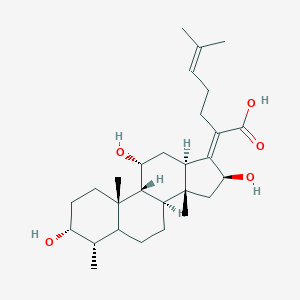
16-O-Deacetylfusidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-O-Deacetylfusidic acid, also known as 16-ODA, is a natural triterpenoid compound that is derived from the fungus Fusidium coccineum. It is a bioactive compound that has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 16-ODA in scientific research.
Wirkmechanismus
The mechanism of action of 16-O-Deacetylfusidic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 16-O-Deacetylfusidic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
16-O-Deacetylfusidic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 16-O-Deacetylfusidic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 16-O-Deacetylfusidic acid has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 16-O-Deacetylfusidic acid in lab experiments is its wide range of pharmacological properties. It can be used in various assays to study inflammation, tumor growth, and bacterial activity. Additionally, 16-O-Deacetylfusidic acid is a natural compound, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 16-O-Deacetylfusidic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving 16-O-Deacetylfusidic acid. One potential area of research is the development of new anti-inflammatory drugs based on 16-O-Deacetylfusidic acid. Another potential area of research is the development of new cancer therapies based on 16-O-Deacetylfusidic acid. Additionally, there is potential for the development of new antibiotics based on 16-O-Deacetylfusidic acid. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in scientific research.
Conclusion
In conclusion, 16-O-Deacetylfusidic acid is a natural triterpenoid compound that possesses various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. It can be synthesized through various methods and has potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of 16-O-Deacetylfusidic acid can be achieved through various methods, including extraction from the natural source, chemical synthesis, and biotransformation. One of the most common methods of synthesis is the extraction of 16-O-Deacetylfusidic acid from the fermentation broth of Fusidium coccineum. Chemical synthesis involves the use of various chemical reagents and catalysts to produce 16-O-Deacetylfusidic acid. Biotransformation involves the use of microorganisms to transform precursor compounds into 16-O-Deacetylfusidic acid.
Wissenschaftliche Forschungsanwendungen
16-O-Deacetylfusidic acid has been found to possess various pharmacological properties that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory effects, which makes it useful in the treatment of inflammatory diseases such as arthritis. 16-O-Deacetylfusidic acid has also been found to have anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, 16-O-Deacetylfusidic acid has antibacterial properties, which make it useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
13090-91-0 |
|---|---|
Produktname |
16-O-Deacetylfusidic acid |
Molekularformel |
C28H44O5 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(2Z)-6-methyl-2-[(3R,4S,8S,9R,10S,11R,13R,14R,16S)-3,11,16-trihydroxy-4,10,14-trimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C28H44O5/c1-15(2)7-6-8-17(26(32)33)24-20-13-22(30)25-19(28(20,5)14-23(24)31)10-9-18-16(3)21(29)11-12-27(18,25)4/h7,16,18-23,25,29-31H,6,8-14H2,1-5H3,(H,32,33)/b24-17-/t16-,18?,19-,20-,21+,22+,23-,25-,27-,28+/m0/s1 |
InChI-Schlüssel |
FOZPAEYUVIMFOE-MZQWSZLHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@H]3[C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)O |
SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
Kanonische SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
Synonyme |
16-O-16-epideacetylfusidic acid 16-O-deacetylfusidic acid 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha, 17Z)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha,17Z)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-isomer 16-O-desacetylfusidic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




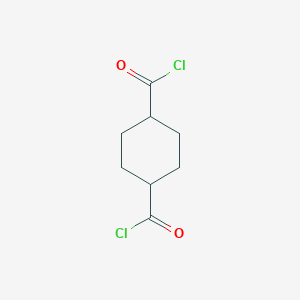
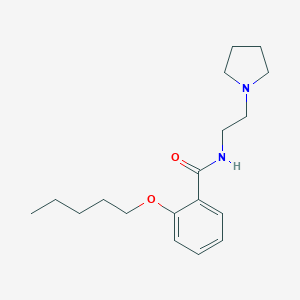
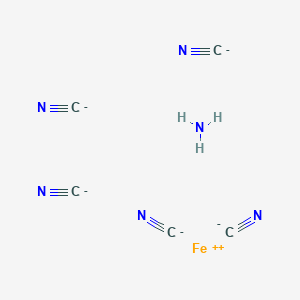
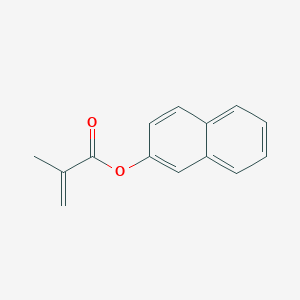
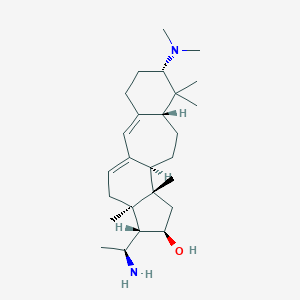
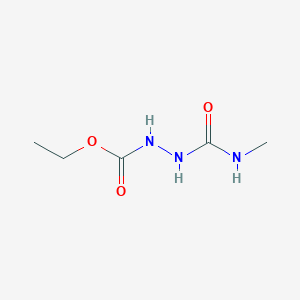
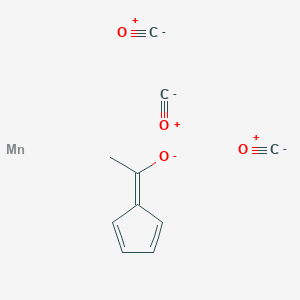
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
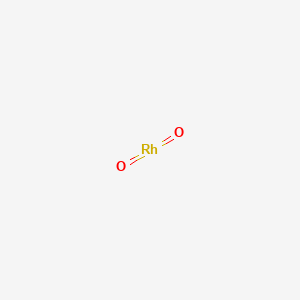
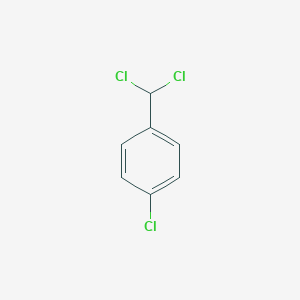
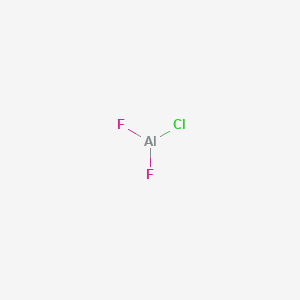
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
